3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H14N2O It features a pyrazole ring substituted with a cyclopropyl group at the 3-position, a propyl group at the 1-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Cyclopropyl-1-propyl-1H-pyrazole-5-methanol.
Substitution: 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde.
Scientific Research Applications
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde
- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde
Uniqueness
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group can impart steric hindrance and affect the compound’s interaction with biological targets. Additionally, the propyl group at the 1-position can influence the compound’s lipophilicity and membrane permeability, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-2-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-12-9(7-13)6-10(11-12)8-3-4-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBAEIZKRVTRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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